Phenyltrichlorogermane

organogermanium synthesis direct synthesis selectivity dichlorogermylene insertion

Phenyltrichlorogermane (PTG; C₆H₅GeCl₃; MW 256.10 g/mol) is a liquid organogermanium trihalide belonging to the organotrichlorogermane family. It is characterized by one phenyl substituent and three hydrolytically labile Ge–Cl bonds, a combination that imparts both the electronic influence of the aromatic ring and the reactivity of three exchangeable chloride ligands.

Molecular Formula C6H5Cl3Ge
Molecular Weight 256.1 g/mol
CAS No. 1074-29-9
Cat. No. B087307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyltrichlorogermane
CAS1074-29-9
Molecular FormulaC6H5Cl3Ge
Molecular Weight256.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Ge](Cl)(Cl)Cl
InChIInChI=1S/C6H5Cl3Ge/c7-10(8,9)6-4-2-1-3-5-6/h1-5H
InChIKeyCIWQSBMDFPABPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyltrichlorogermane (CAS 1074-29-9) – Core Physicochemical Identity and Sourcing Profile


Phenyltrichlorogermane (PTG; C₆H₅GeCl₃; MW 256.10 g/mol) is a liquid organogermanium trihalide belonging to the organotrichlorogermane family [1]. It is characterized by one phenyl substituent and three hydrolytically labile Ge–Cl bonds, a combination that imparts both the electronic influence of the aromatic ring and the reactivity of three exchangeable chloride ligands [2]. Commercially available PTG is typically supplied at ≥97% purity under inert atmosphere and is used as a precursor for germanium-containing polymers, nanocrystals, and cross-coupling reagents [3].

Phenyltrichlorogermane – Why Alkyl Trichlorogermanes Cannot Serve as Drop-In Replacements


Organotrichlorogermanes (RGeCl₃) are not interchangeable building blocks. The nature of the organic substituent R profoundly governs selectivity in direct synthesis, thermal decomposition pathways, sol-gel polymer network topology, and the fragmentation behavior under mass spectral analysis [1]. The phenyl group in PTG provides an aromatic electronic environment that directs distinct reactivity and materials outcomes compared to alkyl analogs such as methyl- or ethyltrichlorogermane [2]. The quantitative evidence below demonstrates that replacement of PTG with a smaller or non-aromatic alkyltrichlorogermane leads to altered synthesis selectivity, different thermal stability, incompatible nanostructure formation, and divergent mass spectrometric fragmentation profiles.

Phenyltrichlorogermane versus Comparator Organogermanes – Quantitative Head-to-Head Differentiation Data


Direct Synthesis Selectivity: PTG Achieves 96% Yield vs. Lower Selectivity for Alkyl Analogs

Phenyltrichlorogermane is synthesized from elemental germanium, tetrachlorogermane, and chlorobenzene via a dichlorogermylene (GeCl₂) intermediate with 96% selectivity and near-complete conversion of germanium and GeCl₄, without any catalyst [1]. In contrast, the direct synthesis of alkyltrichlorogermanes (e.g., methyl-, propyl-, isopropyltrichlorogermane) from elemental germanium, GeCl₄, and the corresponding alkyl chlorides proceeds with significantly lower selectivity and yields, often requiring catalysts and producing complex product mixtures [2]. This places PTG among the most efficiently prepared organotrichlorogermanes directly from elemental germanium.

organogermanium synthesis direct synthesis selectivity dichlorogermylene insertion

Thermal Decomposition Onset: PTG Decomposes Above 600 °C vs. Germane (GeH₄) at 350–600 °C

Gas-phase pyrolysis studies show that phenyltrichlorogermane undergoes vigorous decomposition only at temperatures exceeding 600 °C, involving both dichlorogermylene and trichlorogermyl radical pathways [1]. By comparison, the industry-standard CVD precursor germane (GeH₄) decomposes in the 400–600 °C range and is a toxic, combustible gas at standard conditions [2]. The higher thermal threshold of PTG may be advantageous or disadvantageous depending on the target deposition process, but it unquestionably represents a different thermal processing window.

CVD precursor thermal stability pyrolysis temperature germanium film deposition

Sol-Gel Network Polymer Formation: Phenyl Group Enables Non-Volatile Network Polymers vs. Volatile Cage-Like Products from Bulky Substituents

The sol-gel processing of PTG yields air-stable network polymers with a defined Ge:O ratio of 1:1.5, (C₆H₅GeO₁.₅)ₙ, that thermally decompose to yield germanium-rich oxide networks suitable for nanocrystal nucleation [1]. A systematic study comparing organic substituents (R) on organotrichlorogermane and organotrialkoxygermane precursors found that the nature of R governs sol-gel product topology: bulky R groups hinder network polymer formation, instead yielding volatile cage-like sol-gels, while the phenyl group enables robust network polymer formation that is essential for subsequent thermal processing into Ge nanocrystals [2].

sol-gel polymer organogermanium oxide nanocrystal precursor

Mass Spectral Fragmentation: PTG Follows Distinct Pathway vs. Methyl- and Ethyltrichlorogermanes

A comparative electron-impact mass spectrometry study of organochlorogermanes demonstrated that propyl-, butyl-, vinyl-, chlorophenyl-, and phenyltrichlorogermanes decompose via fragmentation channels different from those characteristic of the corresponding organochlorosilanes [1]. Critically, methyl- and ethyltrichlorogermanes fragment in the same manner as their silicon analogs, whereas phenyltrichlorogermane exhibits a distinct fragmentation pathway [1]. This differential behavior provides a spectroscopic fingerprint for analytical identification and suggests fundamentally different gas-phase reactivity.

mass spectrometry fragmentation pathway organochlorogermane analysis

Cross-Coupling Chemoselectivity: PTG-Derived Allyl(phenyl)germane Enables Tandem Heck/Stille Selectivity

Phenyltrichlorogermane serves as a precursor to allyl(phenyl)germanes, which exhibit chemoselective transfer in Pd-catalyzed reactions . Treatment of PTG with allylmagnesium bromide yields allyl(phenyl)germane (n=3) in 85% yield . This compound participates in Heck-type allyl transfer in wet 1,4-dioxane/NaOH, and, upon activation with SbF₅/graphite followed by TBAF, undergoes Stille-like phenyl transfer, providing biaryls from aryl halides . The corresponding synthesis of allyl(phenyl)germane from Ph₂GeCl₂ (n=2) proceeds in 94% yield and from Ph₃GeCl (n=1) in 92% yield, demonstrating that the number of phenyl substituents on germanium can be tuned based on the starting chlorogermane to control the allyl/phenyl transfer ratio .

palladium catalysis cross-coupling organogermane transfer reagent

Phenyltrichlorogermane – Evidence-Backed Procurement Scenarios


Germanium Nanocrystal Synthesis via Sol-Gel Polymer Thermolysis

PTG is the precursor of choice for synthesizing oxide-embedded germanium nanocrystals (Ge-NC/GeO₂) through sol-gel processing and reductive thermal processing. The 2008 JACS protocol [1] uses PTG to form air-stable (C₆H₅GeO₁.₅)ₙ polymers with a Ge:O ratio of 1:1.5, which upon thermolysis yield germanium-rich oxide networks that disproportionate into size-controlled Ge nanocrystals with quantitative composite yields. The phenyl substituent is critical: bulky alkyl groups produce volatile cage-like sol-gels that preclude network polymer formation and nanocrystal growth [2]. This method has been validated for large-scale powder production and enables nanocrystal size control via peak processing temperature and time.

Palladium-Catalyzed Chemoselective Cross-Coupling Reagent

PTG is a precursor to allyl(phenyl)germanes that serve as chemoselective transfer reagents in Pd-catalyzed cross-coupling [1]. The allyl(phenyl)germane derived from PTG (85% yield) enables tandem Heck-type allyl transfer with aryl halides in 1,4-dioxane/aqueous NaOH, and upon activation with SbF₅/graphite–TBAF, undergoes Stille-like phenyl transfer to generate biaryls. This dual reactivity, governed by the activation conditions, makes PTG-derived reagents attractive when both allyl and aryl transfer options are desired from a single organogermane platform.

High-Temperature CVD and Pyrolytic Germanium Film Processing

PTG decomposes vigorously only above 600 °C [1], placing it in a distinct thermal window compared to germane (GeH₄, 400–600 °C) and iso-butyl germane (cracking at ~350 °C) [2]. This makes PTG suitable for high-temperature germanium film deposition processes where premature precursor decomposition is undesirable, or where co-deposition with materials requiring elevated substrate temperatures is needed. The liquid state and flash point of >113 °C also offer safer handling compared to gaseous GeH₄.

Organogermanium Polymer and Hybrid Material Synthesis

PTG reacts with phenylsilanetriol (PhSi(OH)₃) to form polycyclic phenylgermanosiloxanes, as documented in the Gelest technical datasheet [1]. This reactivity enables the incorporation of germanium into silicon-oxygen frameworks for hybrid inorganic-organic materials. The three Ge–Cl bonds provide multiple cross-linking sites, while the phenyl group enhances compatibility with aromatic comonomers. The uncatalyzed synthesis route with 96% selectivity [2] ensures that high-purity PTG can be produced economically for polymer-scale applications.

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